6-(Trifluoromethyl)pyridine-2,3-diamine

Catalog No.
S762981
CAS No.
683242-79-7
M.F
C6H6F3N3
M. Wt
177.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Trifluoromethyl)pyridine-2,3-diamine

CAS Number

683242-79-7

Product Name

6-(Trifluoromethyl)pyridine-2,3-diamine

IUPAC Name

6-(trifluoromethyl)pyridine-2,3-diamine

Molecular Formula

C6H6F3N3

Molecular Weight

177.13 g/mol

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)4-2-1-3(10)5(11)12-4/h1-2H,10H2,(H2,11,12)

InChI Key

MUAUJMRIVQEHHZ-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1N)N)C(F)(F)F

Canonical SMILES

C1=CC(=NC(=C1N)N)C(F)(F)F

6-(Trifluoromethyl)pyridine-2,3-diamine is a pyridine derivative characterized by the presence of a trifluoromethyl group at the 6-position and amino groups at the 2 and 3 positions of the pyridine ring. Its molecular formula is C₆H₆F₃N₃, and it has a molecular weight of approximately 177.13 g/mol. The trifluoromethyl group imparts unique electronic properties to the compound, making it valuable in various applications, particularly in medicinal chemistry and agrochemicals .

, including:

  • Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially yielding pyridine N-oxides.
  • Reduction: Reduction reactions can occur using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
  • Substitution: Nucleophilic or electrophilic substitution reactions can take place at the pyridine ring or the amino groups under appropriate conditions .

Research indicates that derivatives of trifluoromethylpyridine compounds exhibit various biological activities. The unique physicochemical properties conferred by the trifluoromethyl group enhance the metabolic stability and bioavailability of potential drug candidates. Studies have suggested that these compounds may interact with specific molecular targets, influencing biological pathways and showing promise in drug design .

Synthesis of 6-(Trifluoromethyl)pyridine-2,3-diamine can be achieved through several methods:

  • Nucleophilic Substitution: This involves reacting a suitable pyridine derivative with trifluoromethylating agents under controlled conditions.
  • Direct Fluorination: Trifluoromethylation can be achieved using trifluoromethyl active species in substitution reactions with bromo- or iodopyridines.
  • Vapor-phase Reactions: These methods utilize high temperatures and transition metal catalysts to facilitate the introduction of trifluoromethyl groups into the pyridine ring .

The applications of 6-(Trifluoromethyl)pyridine-2,3-diamine are diverse:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various drug candidates due to its favorable biological properties.
  • Agrochemicals: The compound is explored for its potential use in developing herbicides and insecticides owing to its bioactivity.
  • Material Science: Its unique structure makes it useful in synthesizing new materials and catalysts .

Studies on the interaction of 6-(Trifluoromethyl)pyridine-2,3-diamine with biological targets have indicated that the trifluoromethyl group enhances binding affinity to enzymes or receptors. This property is crucial for understanding its mechanism of action and potential therapeutic effects. Detailed investigations into its interactions are ongoing to elucidate its full biological profile .

Several compounds share structural similarities with 6-(Trifluoromethyl)pyridine-2,3-diamine. Below is a comparison highlighting its uniqueness:

Compound NameSimilarity IndexKey Features
5-(Trifluoromethyl)pyridin-2-amine0.85Contains one amino group; lacks trifluoromethyl at position 6
6-Chloro-5-(trifluoromethyl)pyridine-2,3-diamine0.83Contains chlorine instead of an amino group at position 6
5-(Trifluoromethyl)pyridin-3-amine0.82Amino group at position 3; different reactivity profile
2-Amino-4-(trifluoromethyl)pyridine0.80Different substitution pattern; distinct biological activity
3-Amino-4-(trifluoromethyl)pyridine0.79Similar functional groups but different positions

Uniqueness: The specific substitution pattern on the pyridine ring of 6-(Trifluoromethyl)pyridine-2,3-diamine results in distinct chemical reactivity and biological activity compared to these similar compounds. The combination of two amino groups with a trifluoromethyl substituent provides unique properties that enhance its utility in various applications .

XLogP3

0.7

Wikipedia

6-(trifluoromethyl)pyridine-2,3-diamine

Dates

Modify: 2023-08-15

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